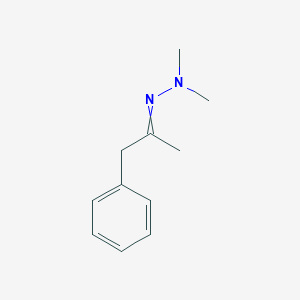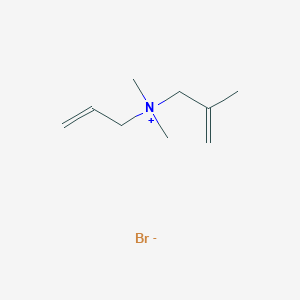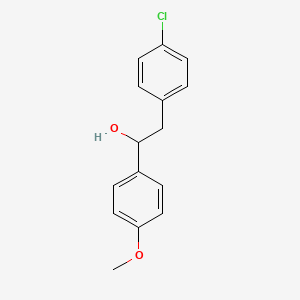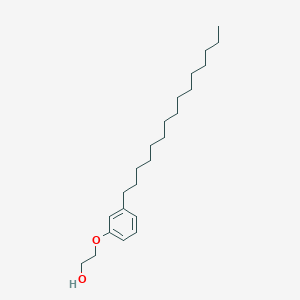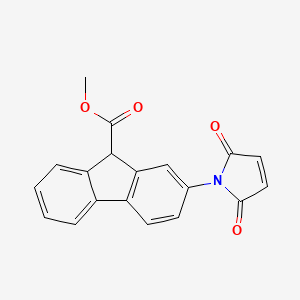
methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core, which is a polycyclic aromatic hydrocarbon, and a pyrrolidine-2,5-dione moiety. The combination of these two structural elements imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate typically involves the reaction of fluorene derivatives with pyrrolidine-2,5-dione under specific conditions. One common method involves the use of a coupling reaction, where the fluorene derivative is reacted with a pyrrolidine-2,5-dione derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the pyrrolidine-2,5-dione moiety to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more substituents on the fluorene core or the pyrrolidine-2,5-dione moiety are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials
Biology: In biological research, the compound can be used as a probe or a ligand to study various biological processes and interactions. Its ability to interact with specific proteins or enzymes makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, making it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets, such as proteins or enzymes. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate can be compared with other similar compounds, such as:
2-(2,5-Dioxopyrrolidin-1-yl)propanamides: These compounds share the pyrrolidine-2,5-dione moiety but differ in the rest of their structure.
Fluorene Derivatives: Other fluorene derivatives may have different substituents on the fluorene core, leading to variations in their chemical and physical properties. These compounds are often used in materials science and organic electronics.
The uniqueness of this compound lies in its combination of the fluorene core and the pyrrolidine-2,5-dione moiety, which imparts specific properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
5458-85-5 |
|---|---|
Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
methyl 2-(2,5-dioxopyrrol-1-yl)-9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C19H13NO4/c1-24-19(23)18-14-5-3-2-4-12(14)13-7-6-11(10-15(13)18)20-16(21)8-9-17(20)22/h2-10,18H,1H3 |
InChI Key |
YLMAKXDPIPSVTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2C3=C1C=C(C=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


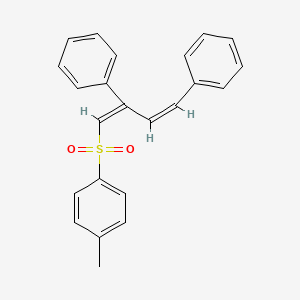
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
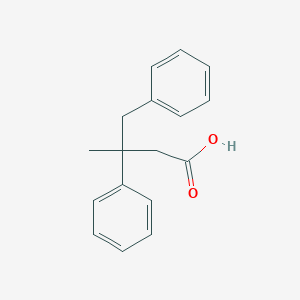
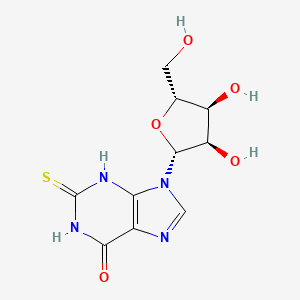
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
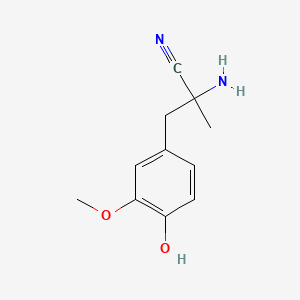
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
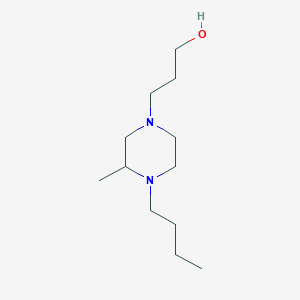
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
